molecular formula C8H12N2O2 B8616673 3-Cyclopropyl-6-methylpiperazine-2,5-dione

3-Cyclopropyl-6-methylpiperazine-2,5-dione

Cat. No. B8616673
M. Wt: 168.19 g/mol
InChI Key: VVUZLMZOKNWEJN-UHFFFAOYSA-N
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Patent
US06992087B2

Procedure details

Following the procedure for the preparation of 3-cyclopropyl-6-methylpiperazine-2,5-dione but substituting methyl N-(2-aminobutanoyl)alaninate hydrochloride and making non-critical variations provided the title compound as a solid: 1H NMR (DMSO-d6) δ 0.81-0.86, 1.25-1.27, 1.64-1.76, 3.73-3.91, 7.37, 8.07-8.15.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl N-(2-aminobutanoyl)alaninate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]2[NH:9][C:8](=[O:10])[CH:7]([CH3:11])[NH:6][C:5]2=[O:12])C[CH2:2]1.Cl.NC(CC)C(N[C@H](C(OC)=O)C)=O>>[CH2:1]([CH:4]1[NH:9][C:8](=[O:10])[CH:7]([CH3:11])[NH:6][C:5]1=[O:12])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1C(NC(C(N1)=O)C)=O
Step Two
Name
methyl N-(2-aminobutanoyl)alaninate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC(C(=O)N[C@@H](C)C(=O)OC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1C(NC(C(N1)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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